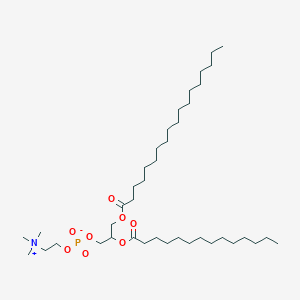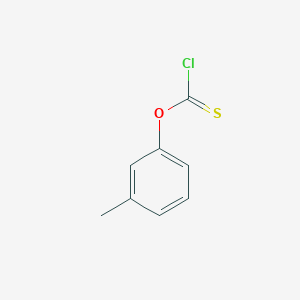
3-Methylphenyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl chlorothioformate is an organic compound with the molecular formula C8H7ClOS. It is a derivative of phenyl chlorothioformate, where a methyl group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylphenyl chlorothioformate can be synthesized through the reaction of 3-methylphenol with phosgene in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Methylphenol+Phosgene→3-Methylphenyl chlorothioformate+HCl
Industrial Production Methods
Industrial production of this compound involves the chlorination of carbon disulfide followed by extraction with an aliphatic hydrocarbon and treatment with an aqueous sulfurous acid solution. The resulting product is then reacted with 3-methylphenol and a dehydrohalogenating agent .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylphenol and hydrochloric acid.
Reduction: It can be reduced to form thiophenol derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substituted Phenyl Derivatives: Formed from substitution reactions.
3-Methylphenol: Formed from hydrolysis.
Thiophenol Derivatives: Formed from reduction reactions
Aplicaciones Científicas De Investigación
3-Methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound acts as an electrophile, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of substituted products. This reactivity is due to the electron-withdrawing effect of the chlorine and sulfur atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl chlorothioformate
- Methyl chlorothioformate
- Ethyl chlorothioformate
Uniqueness
3-Methylphenyl chlorothioformate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can lead to variations in its applications and effectiveness compared to other chlorothioformates .
Propiedades
Fórmula molecular |
C8H7ClOS |
|---|---|
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
O-(3-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3 |
Clave InChI |
GXQTVBBEBYIVQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
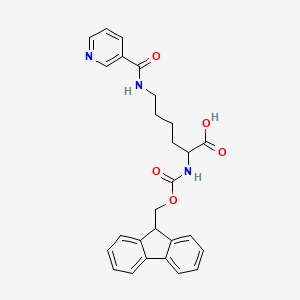
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
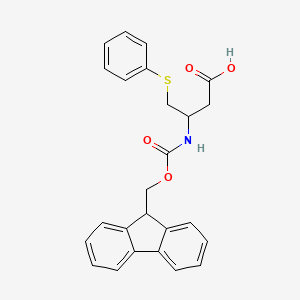
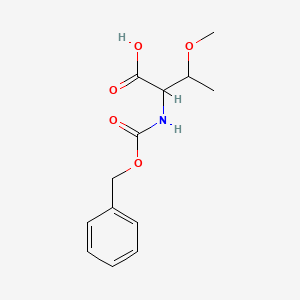
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
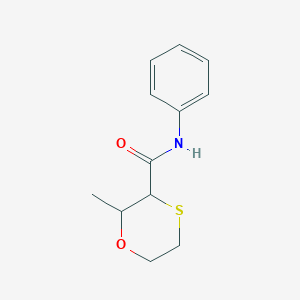
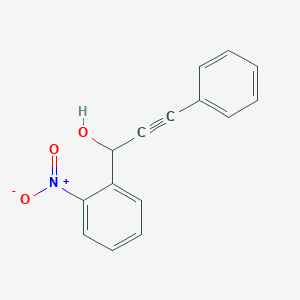
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
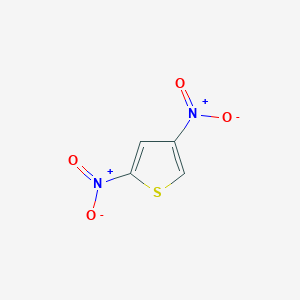
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
